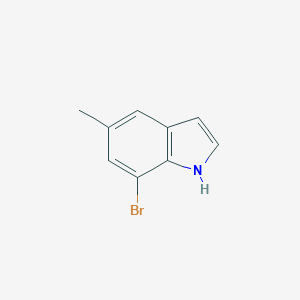

7-bromo-5-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPYEEKBRKJUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392166 | |

| Record name | 7-Bromo-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-79-5 | |

| Record name | 7-Bromo-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15936-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 7 Bromo 5 Methyl 1h Indole

Direct Bromination Strategies and Regioselective Control

Direct bromination of an indole (B1671886) nucleus is a primary method for introducing a bromine atom. However, the inherent reactivity of the indole ring necessitates careful control of reaction conditions to achieve the desired regioselectivity, particularly when multiple positions are susceptible to electrophilic attack.

Bromination of Preformed Indole Cores (e.g., 5-Methyl-1H-Indole Precursors)

The direct bromination of 5-methyl-1H-indole precursors is a common strategy to introduce a bromine atom onto the indole ring. The electron-donating nature of the methyl group at the C5 position and the pyrrole (B145914) nitrogen influences the regioselectivity of the electrophilic substitution. The reaction of 5-methylindole (B121678) with brominating agents can lead to substitution at various positions, primarily C3, C2, C4, C6, and C7. Achieving selectivity for the C7 position requires careful consideration of the steric and electronic environment of the indole core. For instance, the bromination of 5-vinylindole can occur at both the vinyl group and the pyrrole ring, highlighting the competitive nature of the reaction sites. researchgate.net

Influence of Reagents and Conditions on Bromination Selectivity (e.g., N-Bromosuccinimide, Molecular Bromine)

The choice of brominating agent and reaction conditions is paramount in controlling the regioselectivity of indole bromination. researchgate.net N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of indoles and other aromatic compounds. researchgate.netnih.gov It is considered a mild source of bromine and can be used under various conditions, including photochemical and acid-catalyzed reactions, to achieve specific outcomes. nih.govresearchgate.net For example, the use of NBS in solvents like dimethylformamide (DMF) allows for the regioselective bromination of 5-fluoro-1H-indole at the C7 position.

Molecular bromine (Br₂) is another common brominating agent. Its reactivity can be modulated by the choice of solvent and temperature. In the synthesis of polybrominated indoles, the use of bromine in a mixture of acetic and formic acids can lead to multiple brominations on the indole ring. acs.org The reaction of chalcones with NBS under acidic conditions can lead to bromination at different sites, demonstrating the influence of the substrate's electronic properties on the reaction outcome. researchgate.net

The table below summarizes the effect of different brominating agents and conditions on the selectivity of indole bromination.

| Brominating Agent | Substrate | Conditions | Major Product(s) | Reference(s) |

| N-Bromosuccinimide (NBS) | 5-Fluoro-1H-indole | DMF, 0–25°C | 7-Bromo-5-fluoro-1H-indole | |

| N-Bromosuccinimide (NBS) | 4-Sulfonamido-1H-indazoles | DMF, 80°C | C7-bromo derivative | rsc.org |

| Molecular Bromine (Br₂) | 2,3-Dibromo-1-methylindole | Chloroform | 2,3,6-Tribromo-1-methylindole | acs.org |

| Molecular Bromine (Br₂) | 2,3-Dibromo-1-methylindole | Acetic acid/Formic acid | 2,3,5,6-Tetrabromo-1-methylindole | acs.org |

Multi-Step Synthetic Sequences for 7-Bromo-5-methyl-1H-Indole Derivatives

For more complex substitution patterns or when direct bromination is not feasible, multi-step synthetic sequences are employed. These often involve the construction of the indole ring from appropriately substituted precursors or the functionalization of a pre-existing bromoindole scaffold.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. clockss.org This reaction is extensively used in the synthesis of biaryl and heteroaryl compounds, including derivatives of this compound. rsc.orgclockss.org It offers mild reaction conditions, tolerance of a wide range of functional groups, and the use of readily available and stable organoboron reagents. clockss.orgrsc.org

Palladium catalysts are central to the success of the Suzuki-Miyaura coupling. A variety of palladium sources and ligands are used to optimize the reaction for specific substrates. lookchem.combeilstein-journals.orgnih.gov The choice of catalyst and ligand system can significantly impact the reaction's efficiency and yield. For instance, in the coupling of 7-bromoindoles with arylboronic acids, a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as SPhos has been shown to be effective. lookchem.com Similarly, Pd(dppf)Cl₂ has been identified as an efficient catalyst for the Suzuki coupling of 5-bromoindazoles. nih.gov

The table below presents examples of palladium-catalyzed Suzuki-Miyaura reactions involving bromoindoles.

| Bromoindole Substrate | Coupling Partner | Palladium Catalyst/Ligand | Base | Solvent | Product Yield | Reference(s) |

| 7-Bromo-5-methyl-2-phenyl-1H-indole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | Excellent | lookchem.com |

| 7-Bromoindole | Methyl 6-bromopiperonate | Not specified | Not specified | Not specified | Low | nih.gov |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| N-Boc-7-bromotryptophan | p-Tolylboronic acid | Pd/SSphos | K₂CO₃ | Water-acetonitrile | 65% | nih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., this compound) to form a Pd(II) intermediate. mdpi.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. This step is often the rate-determining step and can be influenced by the nature of the base and solvent. mdpi.comresearchgate.net

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Theoretical studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reaction mechanism, helping to understand the roles of ligands, bases, and the electronic and steric effects of the substrates. researchgate.netnih.gov These studies aid in the rational design of more efficient catalytic systems for challenging cross-coupling reactions. rsc.orgnih.gov

Bartoli Indole Synthesis and Related Annulation Reactions

The Bartoli indole synthesis is a prominent and highly effective method for preparing 7-substituted indoles. wordpress.com This reaction involves the interaction of an ortho-substituted nitroaromatic compound with vinylmagnesium bromide to yield the corresponding 7-substituted indole. wordpress.combhu.ac.in The presence of an ortho substituent on the nitroaromatic precursor is crucial for enforcing selectivity during the 3,3-sigmatropic rearrangement and subsequent cyclization, leading to favorable yields. wordpress.com Model reactions have demonstrated that variations in the substituent on the vinyl Grignard reagent have minimal impact on the success of the indole synthesis. wordpress.com

This methodology has been successfully applied to the synthesis of various 7-bromoindoles. wordpress.com For instance, the reaction of o-bromonitrobenzene with different vinyl Grignard reagents proceeds efficiently, providing a direct route to these valuable intermediates. wordpress.com

Annulation reactions, in a broader sense, represent a powerful strategy for constructing the indole core. These reactions involve the formation of a new ring onto a pre-existing one. Rhodium-catalyzed [5+2] C-H/N-H oxidative annulation of alkynes by 7-arylindoles has been developed for the synthesis of seven-membered azepino[3,2,1-hi]indoles. chinesechemsoc.org Another approach involves a triazene-directed C-H annulation cascade for the direct synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues. pkusz.edu.cn Additionally, reductive annulation of nitrosoaromatics with alkynes, catalyzed by ruthenium complexes, offers a regioselective route to indoles. acs.org

Electrophilic Aromatic Substitution for Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of the indole ring. nih.gov In the context of this compound, this strategy is often employed to introduce the bromine atom onto a pre-formed 5-methyl-1H-indole core. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the indole ring.

For the synthesis of related brominated indoles, direct bromination using reagents like N-bromosuccinimide (NBS) is a common approach. smolecule.com For example, in the synthesis of 7-bromo-1H-indol-5-amine, the amino group at position 5 directs the incoming electrophile (bromine) to the ortho and para positions. To achieve selective bromination at the 7-position, the more reactive amino group is often protected, for instance, by acetylation, before carrying out the bromination step.

The functionalization of the indole nucleus can also be achieved through other electrophilic substitution reactions. For instance, the introduction of a nitrile group at the 3-position of a 7-bromo-1-methyl-2-phenyl-1H-indole has been accomplished using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate. mdpi.com This reaction proceeds with high regioselectivity. mdpi.com

Intramolecular Cyclization and Heck Reactions

Intramolecular cyclization reactions are a powerful tool for the construction of complex heterocyclic systems derived from indole precursors. These reactions involve the formation of a new ring by connecting two reactive centers within the same molecule. Palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones has been utilized to synthesize cyclohexanone-fused tetrahydropyrano[3,4-b]indoles. mdpi.com

The intramolecular Heck reaction, a palladium-catalyzed process, is particularly versatile for creating five-, six-, and seven-membered oxygen-containing heterocycles. researchgate.net This reaction has been extensively used for the synthesis of the pyrrole ring within the indole system. researchgate.net Studies on N-alkenyl-7-bromo-substituted hexahydroindolinones have shown that these substrates undergo efficient cyclization under both radical and palladium-mediated conditions. acs.org For example, the radical cyclization of an N-allyl-7-bromo-3a-methylhexahydroindolinone model system preferentially leads to the 6-endo-trig cyclization product. acs.org Similarly, vinyl radical cyclization with N-butenyl-substituted systems can yield a mixture of 6-exo and 7-endo cyclization products. acs.org

The Heck reaction can also be part of a domino sequence. For example, a Heck alkylation of a ketone enolate was a key step in the total synthesis of the indole alkaloid (±)-minfiensine. rsc.org

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is crucial for maximizing the yield, purity, and cost-effectiveness of the synthesis of this compound and its derivatives. Key factors that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading Effects

The choice of catalyst and its loading are critical determinants of reaction efficiency and selectivity in many synthetic transformations leading to indole derivatives. Palladium catalysts are widely employed in cross-coupling and cyclization reactions.

In Suzuki-Miyaura coupling reactions to form C-C bonds, palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf)·CH₂Cl₂ are commonly used. rsc.orgnih.gov The catalyst loading is typically in the range of 5-10 mol%. rsc.org For instance, in the Suzuki-Miyaura coupling of 4-substituted-7-bromo-1H-indazoles, 10 mol% of Pd(PPh₃)₄ was used. rsc.org Lowering the catalyst loading can be economically advantageous for large-scale synthesis. In some cases, Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, have been used at low loadings (e.g., 0.5 or 0.1 mol%) for C-H activation reactions without a significant drop in yield. rsc.org

The ligand associated with the metal center also plays a crucial role. For example, in palladium-catalyzed couplings, bulky ligands can influence the regioselectivity of the reaction.

The following table summarizes catalyst systems used in reactions relevant to the synthesis of brominated indoles:

| Reaction Type | Catalyst | Catalyst Loading | Base | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 5 mol% | K₂CO₃ | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 10 mol% | Cs₂CO₃ | rsc.org |

| Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂ | Not Specified | K₂CO₃ | nih.gov |

| C-H Alkylation | [RhCp*Cl₂]₂ | 1 mol% | - | rsc.org |

| C-H Arylation | Pd(OAc)₂ | 10 mol% | - | acs.org |

Solvent Systems and Temperature Optimization

The selection of an appropriate solvent system and the optimization of reaction temperature are critical for achieving high yields and selectivities. The solvent can influence the solubility of reactants, the stability of intermediates, and the reaction rate.

In Suzuki-Miyaura reactions, mixtures of solvents are often employed. For example, a toluene/ethanol (B145695) (3:1) mixture has been used. A combination of dioxane, ethanol, and water (3:1.5:0.5) has also been found to be effective, providing good yields at 140 °C. rsc.org For some C-H activation reactions, hexafluoroisopropanol (HFIP) has been identified as a suitable solvent. rsc.org

Temperature plays a significant role in reaction kinetics. Reactions are often heated to increase the rate, but excessively high temperatures can lead to decomposition or side reactions. Microwave irradiation has been used to accelerate reactions, reducing reaction times from hours to minutes. rsc.orgnih.gov For instance, a Suzuki-Miyaura reaction was completed in 10 minutes under microwave heating at 80 °C. nih.gov

The table below provides examples of solvent systems and temperatures used in relevant synthetic transformations:

| Reaction Type | Solvent System | Temperature | Reference |

| Suzuki-Miyaura Coupling | Toluene/Ethanol (3:1) | Not Specified | |

| Suzuki-Miyaura Coupling | Dioxane/Ethanol/Water (3:1.5:0.5) | 140 °C | rsc.org |

| Suzuki-Miyaura Coupling | Dioxane/Water (3:1) | 80-85 °C | nih.gov |

| C-H Alkylation | Hexafluoroisopropanol (HFIP) | 80 °C | rsc.org |

| C-H Arylation | Trifluoroacetic acid (TFA) | 100 °C | acs.org |

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. smolecule.com

Several one-pot methodologies have been developed for the synthesis of substituted indoles. For instance, 3-substituted indoles have been synthesized through a one-pot condensation reaction of an indole, a benzaldehyde, and N-methylaniline using a silica-supported ytterbium triflate catalyst. chapman.edu Another example is a one-pot, two-step synthesis of 1-alkoxyindoles, which involves the reaction of conjugate ketoesters with an alcohol, followed by in-situ alkylation with an alkyl halide. mdpi.com

In the context of this compound, a one-pot approach could potentially involve the formation of the indole ring followed by in-situ bromination, or a sequence of coupling reactions to introduce the desired substituents without isolating the intermediate products. The development of such one-pot procedures is a key area of research aimed at streamlining the synthesis of complex molecules.

Strategies for Enhanced Reaction Yields and Purity

Optimizing the synthesis of this compound and its derivatives is crucial for both laboratory-scale research and potential industrial applications. Key strategies focus on purification techniques and the adoption of advanced reactor technologies.

Purification Techniques: Standard purification for indole derivatives often involves silica (B1680970) gel chromatography. However, to achieve higher purity, particularly for pharmaceutical applications, recrystallization is a preferred method. A common solvent system for this is a mixture of ethanol and water, which can yield purity levels greater than 95%.

Green Chemistry and Advanced Reactors: In a move towards more environmentally benign processes, recent advancements have focused on replacing toxic solvents like dimethylformamide (DMF) with greener alternatives such as cyclopentyl methyl ether (CPME) or mixtures of water and ethanol. For larger-scale production, continuous flow reactors are gaining traction. These reactors offer improved heat transfer and minimize side reactions, leading to better control over the reaction process. Furthermore, the integration of automated monitoring systems, like real-time High-Performance Liquid Chromatography (HPLC) analysis, ensures consistent product quality and halogen placement.

| Strategy | Description | Key Advantages | Source |

|---|---|---|---|

| Recrystallization | Utilizing solvent systems like ethanol/water to purify the final product. | Can achieve >95% purity. | |

| Green Solvents | Replacing toxic solvents (e.g., DMF) with alternatives like CPME or water-ethanol mixtures. | Reduces environmental impact. | |

| Continuous Flow Reactors | Employed for large-scale synthesis to improve heat transfer and minimize side reactions. | Enhanced reaction control and safety. | |

| Automated Monitoring | Using real-time HPLC analysis to ensure consistent product quality. | Maintains consistency in large-scale production. |

Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modifications, enabling the synthesis of a wide array of derivatives with potentially unique properties.

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 7-position of the indole ring is an excellent handle for introducing new functional groups via nucleophilic substitution reactions. This allows for the displacement of the bromide with various nucleophiles, such as amines, thiols, and alkoxides. These reactions are typically conducted in polar solvents under mild to moderate temperature conditions. The ability to perform these substitutions opens up pathways to a diverse range of 7-substituted indole derivatives.

Oxidation and Reduction Transformations of Indole Ring Substituents

The indole core and its substituents can undergo various oxidation and reduction reactions to yield new derivatives.

Oxidation: The indole ring can be oxidized to form corresponding oxides or other oxidized products using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide under acidic or basic conditions. For instance, the oxidation of this compound can lead to the formation of this compound-2,3-dione.

Reduction: Conversely, reduction reactions can alter the functional groups on the indole. For example, the nitro group in a derivative like 2-bromo-5-nitro-1H-indole-3-carbaldehyde can be reduced to an amino group using reagents such as hydrogen gas with a palladium catalyst or iron powder in an acidic medium. The reduction of the indole ring itself can lead to indoline (B122111) derivatives. rsc.org

Directed C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of the indole nucleus, particularly at the less reactive C4–C7 positions of the benzenoid ring. nih.gov Directing groups are often employed to control the site of functionalization.

For instance, a palladium-catalyzed C-H arylation of free (NH) indoles bearing a formyl group at the C3-position has been shown to direct arylation to the C4-position. nih.gov In a specific case, 3-acetyl-7-bromo-1H-indole underwent C4-arylation in good yield. nih.govacs.org This methodology allows for the introduction of aryl groups at specific positions, which would be challenging to achieve through classical electrophilic substitution. Iridium-catalyzed C-H activation has also been explored for the functionalization of indoles. acs.org

| Reaction | Catalyst System | Directing Group | Position Functionalized | Example Substrate | Source |

|---|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / AgOAc | 3-Formyl | C4 | 1H-indole-3-carbaldehyde | nih.gov |

| C-H Arylation | Pd(OAc)₂ | 3-Acetyl | C4 | 3-acetyl-7-bromo-1H-indole | nih.govacs.org |

| C-H Sulfenylation | [IrCp*Cl₂]₂ / AgNTf₂ / Ag₂CO₃ | None (decarbonylative) | C2/C4 | Indole | acs.org |

Synthesis of Aldehyde and Carboxylic Acid Derivatives (e.g., this compound-2-carbaldehyde, this compound-2-carboxylic acid)

The introduction of aldehyde and carboxylic acid functionalities at the C2 position of the this compound core is a key transformation for creating valuable synthetic intermediates.

Synthesis of Aldehyde Derivatives: The Vilsmeier-Haack reaction is a common method for introducing a formyl (aldehyde) group at the C3 position of indoles. rsc.org However, for C2-formylation, alternative strategies are required. One approach involves the oxidation of a corresponding 2-methylindole (B41428) derivative or the direct formylation under specific conditions.

Synthesis of Carboxylic Acid Derivatives: The synthesis of this compound-2-carboxylic acid can be achieved through various routes. One common method is the hydrolysis of the corresponding ester, such as ethyl this compound-2-carboxylate. vulcanchem.com This ester itself can be synthesized through Fischer indole synthesis or other cyclization strategies. rsc.org The carboxylic acid group at the C2-position is a versatile handle for further modifications, including amide bond formation. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 7 Bromo 5 Methyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. conicet.gov.ar

The ¹H and ¹³C NMR spectra of 7-bromo-5-methyl-1H-indole provide critical information about its chemical environment. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while coupling constants reveal connectivity between adjacent protons.

In the ¹H NMR spectrum, the indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). The aromatic protons on the indole ring (H-2, H-3, H-4, and H-6) exhibit characteristic shifts and coupling patterns influenced by the substituents. The methyl group protons at the C-5 position appear as a sharp singlet in the upfield region (around 2.4 ppm).

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. The positions of the bromine and methyl substituents are confirmed by the chemical shifts of the attached carbons (C-7 and C-5) and their neighbors. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. conicet.gov.ar

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are predicted values based on established NMR principles for substituted indoles. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | > 8.1 (s, br) | - |

| C-2 | ~ 7.2 (m) | ~ 125.0 |

| C-3 | ~ 6.5 (m) | ~ 102.0 |

| C-3a | - | ~ 128.5 |

| C-4 | ~ 7.4 (s) | ~ 123.0 |

| C-5 | - | ~ 130.0 |

| 5-CH₃ | ~ 2.4 (s) | ~ 21.5 |

| C-6 | ~ 7.0 (s) | ~ 122.0 |

| C-7 | - | ~ 115.0 |

| C-7a | - | ~ 134.0 |

To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential. core.ac.uk

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity between the protons on the pyrrole (B145914) part of the indole ring. thieme-connect.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. conicet.gov.arcore.ac.uk This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. acs.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₉H₈BrN. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its fragments, showing two peaks of nearly equal intensity corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z ([M+H]⁺) |

| [M(⁷⁹Br)+H]⁺ | C₉H₉⁷⁹BrN⁺ | 210.9967 |

| [M(⁸¹Br)+H]⁺ | C₉H₉⁸¹BrN⁺ | 212.9947 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. libretexts.org In ESI-MS, the sample is dissolved in a polar, volatile solvent and sprayed through a high-voltage capillary to create charged droplets. libretexts.org This process typically generates protonated molecules, such as [M+H]⁺, with minimal fragmentation. researchgate.net This makes ESI an ideal method for determining the molecular weight of the parent compound before inducing fragmentation for structural analysis.

Tandem mass spectrometry (MS/MS), often performed on ions generated by ESI, involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure.

The fragmentation of protonated indole alkaloids is a well-studied process. researchgate.net For this compound, fragmentation pathways would likely involve the opening of the pyrrole ring and subsequent rearrangements. The presence of the bromine atom would be evident in fragments that retain it, which would also appear as isotopic doublets. Analysis of these fragmentation routes provides crucial information for characterizing the substitution pattern on the aromatic ring. researchgate.net

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Analysis of derivatives of this compound using this method has elucidated key structural features, including molecular conformation, geometry, and the nature of intermolecular forces that govern the crystal packing.

Crystallographic studies on various bromo-substituted indole derivatives consistently reveal that the indole ring system is essentially planar. vulcanchem.comnih.gov This planarity is a consequence of the sp² hybridization of the nitrogen and carbon atoms that constitute the bicyclic core. vulcanchem.com For instance, in a series of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the indole ring systems show maximum deviations from their mean planes of up to 0.0393 (17) Å. nih.goviucr.org

In derivatives where additional rings are present, their orientation relative to the indole plane is a defining conformational feature. For example, in several 1-(phenylsulfonyl)-1H-indole derivatives, the sulfonyl-bound phenyl rings are oriented nearly orthogonally to the indole ring system, with interplanar angles ranging from 73.35 (7)° to 87.68 (8)°. nih.goviucr.org Similarly, in ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, the mean planes of the 2,3-dihydro-1H-indole system and the 4H-pyran ring are almost perpendicular, with a dihedral angle of 86.67 (9)°. nih.govresearchgate.net

The precise bond lengths and angles within the indole core are influenced by the nature and position of the substituents. The table below presents selected crystallographic data for a representative bromo-indole derivative, highlighting the key geometric parameters.

| Parameter | Value | Compound |

| Crystal System | Monoclinic | Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate |

| Space Group | P2₁/c | Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate |

| a (Å) | 11.2345 (2) | Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate |

| b (Å) | 16.7891 (4) | Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate |

| c (Å) | 10.9876 (2) | Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate |

| β (°) | 115.898 (1) | Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate |

| Volume (ų) | 1864.84 (7) | Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate |

| Data sourced from a study on a spiro-oxindole derivative containing a bromo-indole moiety. nih.govresearchgate.net |

The solid-state architecture of bromo-indole derivatives is stabilized by a variety of non-covalent interactions. Hydrogen bonding, where present, plays a crucial role in the formation of supramolecular assemblies. In derivatives containing N-H moieties, these groups act as hydrogen bond donors, forming connections with suitable acceptors like nitrogen or oxygen atoms in adjacent molecules. For example, in the crystal structure of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, creating double layers. nih.govresearchgate.net

In addition to classical hydrogen bonds, weaker interactions such as C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds are also significant in stabilizing the crystal packing of bromo-substituted indole derivatives. nih.goviucr.org

π-π stacking interactions are another key feature, particularly given the planar aromatic nature of the indole ring. These interactions can occur between the indole systems of adjacent molecules. In some bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, slipped π–π interactions are observed between the indole systems, contributing to the formation of columnar structures. nih.goviucr.org The planarity of the indole scaffold is a critical factor that facilitates these stabilizing π–π stacking interactions. vulcanchem.com

| Interaction Type | Donor-Acceptor | Distance (Å) / Geometry | Compound |

| N—H⋯N Hydrogen Bond | N—H···N | - | Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate |

| N—H⋯O Hydrogen Bond | N—H···O | - | Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate |

| Slipped π–π Stacking | Indole···Indole | - | Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives |

| C—H⋯π Hydrogen Bond | C—H···π(indole) | - | Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives |

| Illustrative intermolecular interactions observed in the crystal structures of bromo-indole derivatives. nih.goviucr.orgnih.govresearchgate.net |

For ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, the hydrogen bonding network results in the formation of molecular layers parallel to the (001) crystallographic plane. nih.gov These layers are then held together by van der Waals forces. researchgate.net The specific substitution pattern on the indole ring, including the bromine and methyl groups, influences the electronic and steric properties which in turn guide these packing arrangements. vulcanchem.com

For a series of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, Hirshfeld surface analysis confirmed the significance of the interactions identified by crystallographic analysis. nih.goviucr.org The two-dimensional fingerprint plots derived from the Hirshfeld surfaces allow for the quantification of different intermolecular contacts. nih.gov For these compounds, beyond the dominant H⋯H contacts (38.7–44.7%), the most significant contributions to the crystal packing come from C⋯H/H⋯C (20.4–25.7%), O⋯H/H⋯O (14.6–17.9%), and Br⋯H/H⋯Br (8.2–12.6%) contacts. nih.gov

In the case of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, Hirshfeld analysis revealed that H⋯H interactions are the most prevalent, accounting for 33.1% of the surface contacts. nih.gov This is followed by O⋯H/H⋯O (16.3%), N⋯H/H⋯N (12.1%), Br⋯H/H⋯Br (11.5%), and C⋯H/H⋯C (10.6%) interactions. nih.gov

Quantitative interaction energy calculations further underscore the importance of these non-covalent forces. For the phenylsulfonyl-indole derivatives, the largest interaction energies, up to -60.8 kJ mol⁻¹, were associated with the pairing of antiparallel indole systems through π–π interactions. nih.goviucr.org The energies of the weaker hydrogen bonds and phenyl π–π interactions were found to be comparable, in the range of -13 to -34 kJ mol⁻¹. nih.goviucr.org These results provide a quantitative basis for understanding the hierarchy of interactions that govern the supramolecular assembly in the solid state.

| Compound | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Br···H/H···Br Contacts (%) |

| Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives | 38.7–44.7 | 14.6–17.9 | 20.4–25.7 | 8.2–12.6 |

| Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate | 33.1 | 16.3 | 10.6 | 11.5 |

| Percentage contributions of major intermolecular contacts from Hirshfeld surface analysis of representative bromo-indole derivatives. nih.govnih.gov |

Absence of Published Research Hinders Comprehensive Computational Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. Despite the existence of the compound, which is available commercially, there is no publicly accessible research detailing its properties through quantum chemical calculations, molecular dynamics simulations, or molecular docking studies. Consequently, a detailed article on these specific aspects, as requested, cannot be generated at this time.

The user's request specified a detailed article structured around the following topics for this compound:

Quantum Chemical Calculations , including Electronic Structure Determination, Molecular Orbital Analysis, and Density Functional Theory (DFT) Studies.

Molecular Dynamics Simulations , covering Conformational Landscape Exploration and Solvation Effects.

Molecular Docking and Ligand-Protein Interaction Prediction .

Extensive searches for scholarly articles, papers, and computational data pertaining to this compound have yielded no specific results for these analyses. While research exists for related indole derivatives—such as its isomer 5-bromo-7-methyl-1H-indole, other brominated indoles, and more complex indole-containing structures—this information cannot be substituted, as the precise positioning of the bromo and methyl groups on the indole ring critically influences the molecule's electronic, structural, and interactive properties.

Generating an article with the required level of scientific accuracy, including detailed research findings and data tables, is contingent upon the availability of primary research data. Without published studies that have specifically performed these computational investigations on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, until research on the computational and theoretical modeling of this compound is conducted and published, it is not possible to provide the in-depth, data-driven article as outlined.

Computational Chemistry and Theoretical Modeling of 7 Bromo 5 Methyl 1h Indole

Molecular Docking and Ligand-Protein Interaction Prediction

Prediction of Binding Modes with Biological Macromolecules

While detailed binding studies on the parent 7-bromo-5-methyl-1H-indole are not extensively documented, computational modeling has been instrumental in elucidating the binding modes of its closely related derivatives with significant biological macromolecules. These studies provide critical insights into the molecular interactions that govern binding affinity and selectivity.

Interaction with Aldehyde Dehydrogenase (ALDH)

Computational and crystallographic studies have been performed on This compound-2,3-dione , an oxidized derivative (isatin) of the parent compound, to understand its interaction with aldehyde dehydrogenase isoenzymes. Molecular docking and X-ray crystallography revealed that the indole-2,3-dione ring's orientation is crucial for inhibition. In the active site of ALDH3A1, the 5-methyl group of the compound forms hydrophobic interactions with the side chains of key amino acid residues like Trp177, Leu173, and Met174. researchgate.net The 7-bromo substituent is oriented towards the solvent-exposed region at the exit of the substrate-binding site. researchgate.net A key interaction involves the 3-keto group of the indole (B1671886) ring and conserved cysteine residues within the active site, which is fundamental to the mechanism of inhibition. researchgate.net

Interaction with SARS-CoV-2 NSP3 Macrodomain

As part of a large-scale fragment screening effort against the SARS-CoV-2 macrodomain of nonstructural protein 3 (NSP3), This compound-2,3-dione was identified as a binder. Through a combination of crystallographic screening and computational docking of millions of fragments, this compound was confirmed to bind to the active site of the enzyme. The crystal structure (PDB ID: 5RVK) provides a precise map of its binding mode, offering a structural foundation for the development of more potent inhibitors targeting this crucial viral enzyme.

Interaction with Myeloid Cell Leukemia 1 (Mcl-1)

In the development of inhibitors for the anti-apoptotic protein Mcl-1, derivatives of methyl this compound-2-carboxylate have been investigated. Docking studies using tools like Glide were employed to validate the design of macrocyclic inhibitors. These computational models showed that the indole core fits into a hydrophobic groove of Mcl-1. The binding is characterized by a critical cation-π interaction between the indole ring and an Arginine residue (Arg263). Additionally, the 2-carboxylate group forms a polar interaction with an Asparagine side chain (Asn260). The models also identified an alternative binding pose where the carboxylate group rotates to interact with a Valine residue (Val258).

| Derivative | Biological Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound-2,3-dione | ALDH3A1 | Trp177, Leu173, Met174 | Hydrophobic (with 5-methyl group) |

| Active Site Cysteine | Direct interaction (with 3-keto group) | ||

| This compound-2,3-dione | SARS-CoV-2 NSP3 Macrodomain | Active Site Residues | Fragment Binding |

| Methyl this compound-2-carboxylate Derivatives | Mcl-1 | Arg263 | Cation-π (with indole ring) |

| Asn260 / Val258 | Polar / Hydrogen Bonding (with 2-carboxylate) |

Rational Design of Derivatives for Enhanced Binding Affinity

Computational modeling is a cornerstone of rational drug design, allowing for the strategic modification of lead compounds to improve their binding affinity and selectivity.

The structure-guided design of macrocyclic Mcl-1 inhibitors provides a clear example of this approach, using a scaffold containing the this compound core. Analysis of the X-ray co-crystal structure of an initial acyclic inhibitor bound to Mcl-1 revealed that the indole 2-carboxylic acid moiety could adopt multiple conformations, one of which was more favorable for binding. Researchers hypothesized that constraining the molecule into this optimal binding pose would enhance affinity.

Computational docking studies were used to validate this hypothesis. The models indicated that introducing a five-atom tether between the indole nitrogen and a pyrazole (B372694) ring substituent would create a macrocycle. This modification was predicted to lock the inhibitor in the desired conformation without disrupting the key interactions within the Mcl-1 binding site. This rational, computationally-guided design led to the synthesis of a new series of macrocyclic inhibitors with improved potency.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Specific in silico studies detailing the full ADME profile of this compound are not prominently available in peer-reviewed literature. Such analyses are typically conducted during preclinical development using various computational models.

Computational Assessment of Pharmacokinetic Properties

A comprehensive computational assessment of the pharmacokinetic properties for this compound has not been specifically reported. These predictions, which include parameters like oral bioavailability, blood-brain barrier penetration, and plasma protein binding, are often performed using platforms such as SwissADME or pkCSM, but the results for this particular compound have not been published.

Predicting Metabolic Pathways and Stability

There is a lack of published data regarding the computationally predicted metabolic pathways and stability of this compound. The prediction of metabolic fate typically involves identifying potential sites of metabolism (SOMs) by cytochrome P450 (CYP) enzymes. While general in silico tools for this purpose exist, a specific metabolic map for this compound has not been detailed in the scientific literature.

Pharmacological and Biological Research on 7 Bromo 5 Methyl 1h Indole and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 7-bromo-5-methyl-1H-indole and its derivatives, these studies are crucial for optimizing their pharmacological properties.

Design and Synthesis of Analogs for SAR Exploration

The synthesis of analogs of this compound is a key strategy for exploring SAR. The bromine atom at the 7-position and the methyl group at the 5-position serve as strategic points for chemical modification. vulcanchem.com The bromine atom, in particular, is a versatile handle for various chemical transformations. vulcanchem.com

Key synthetic strategies for generating analogs include:

Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions, allowing for the introduction of diverse chemical moieties.

Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely used to introduce aryl or other carbon-based substituents at the bromine position. vulcanchem.comrsc.org This enables the creation of more complex molecular architectures. smolecule.com

Functionalization of the Indole (B1671886) Nitrogen : The nitrogen of the indole ring can be alkylated or acylated to introduce various side chains, further expanding the chemical diversity of the analogs.

Modification of the Indole Ring : Other positions on the indole ring can also be functionalized to study the impact of substituents at different locations on biological activity. researchgate.net

For instance, the synthesis of tert-butyl 5-bromo-7-methyl-1H-indole-1-carboxylate involves a multi-step process starting from 4-bromo-2-methylaniline, which is first iodinated and then subjected to a Sonogashira coupling reaction. vulcanchem.com Another example is the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate from vanillin, which involves nitration, bromination, and a subsequent Cadogan synthesis. chim.it These synthetic routes provide access to a wide range of analogs for biological evaluation.

High-Throughput Screening Methodologies for Bioactivity Assessment

High-throughput screening (HTS) is an essential tool for rapidly evaluating the biological activity of large libraries of compounds. For derivatives of this compound, HTS assays are employed to identify promising lead compounds for various therapeutic targets.

Common HTS methodologies include:

Enzymatic Assays : These assays measure the ability of compounds to inhibit or activate specific enzymes. For example, fluorescence polarization assays can be used to test for kinase inhibition.

Receptor Binding Assays : Radioligand displacement assays are used to determine the binding affinity of compounds to specific receptors, such as serotonin (B10506) receptors.

Cell-Based Assays : These assays assess the effect of compounds on whole cells, providing information on their antiproliferative, anti-inflammatory, or antimicrobial activity. For example, the MTT assay is commonly used to evaluate the cytotoxicity of compounds against cancer cell lines.

Fluorescence-Based Assays : Assays utilizing fluorescent probes, such as thiazole (B1198619) orange, can be used to screen for compounds that bind to specific DNA or RNA structures, like G-quadruplexes. d-nb.info

The data generated from HTS allows for the rapid identification of "hits" that can then be further optimized through medicinal chemistry efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively detailed in the provided search results, the general principles of QSAR are applicable to this class of compounds.

QSAR studies typically involve:

Descriptor Calculation : A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound in the series.

Model Building : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation : The predictive power of the QSAR model is assessed using internal and external validation techniques.

QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. rsc.org

Correlation of Substituent Electronic and Steric Effects with Biological Activity

The electronic and steric properties of substituents on the this compound scaffold play a critical role in determining biological activity. vulcanchem.comresearchgate.net

Electronic Effects : The electron-withdrawing or electron-donating nature of substituents can influence the electron density of the indole ring, affecting its reactivity and interactions with biological targets. vulcanchem.com For example, the bromine atom at the 7-position and a fluorine atom at the 5-position are electron-withdrawing, which can enhance the electrophilicity of the molecule.

Steric Effects : The size and shape of substituents can impact how a molecule fits into the binding site of a biological target. vulcanchem.com Bulky substituents may either enhance binding through increased van der Waals interactions or hinder binding due to steric clashes.

The interplay of these effects is complex and is often elucidated through systematic SAR studies where substituents with varying electronic and steric properties are introduced and their impact on biological activity is measured. researchgate.net

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is crucial for the development of new therapeutic agents. Research on this compound and its derivatives has focused on identifying and characterizing their specific biological targets.

Identification and Characterization of Specific Biological Targets (e.g., Enzymes, Receptors, Kinases)

Derivatives of this compound have been investigated for their activity against a variety of biological targets, including enzymes, receptors, and kinases. vulcanchem.com

Enzymes: Indole derivatives are known to inhibit various enzymes. For example, some indole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. iajps.com

Receptors: The indole scaffold is a common feature in ligands for various receptors, particularly serotonin (5-HT) receptors. nih.gov For instance, a derivative, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, has been identified as a potent and selective antagonist of the 5-HT6 receptor, with potential applications in the treatment of Alzheimer's disease. nih.gov

Kinases: Kinases are a major class of drug targets, particularly in oncology. Several indole derivatives have been shown to possess kinase inhibitory activity. nih.gov For example, methylisoindigo and its bromo-derivatives have been found to be selective tyrosine kinase inhibitors that can repress cellular Stat3 activity. nih.gov The bromine substituent on the indole ring can influence the binding affinity and selectivity of these compounds for different kinases.

Other Targets: Some indole derivatives have been shown to interact with other biological targets, such as G-quadruplex DNA structures. Pyrrolidine-substituted 5-nitroindole (B16589) compounds have been identified as ligands that bind to the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene. d-nb.info

The following table summarizes some of the biological targets that have been identified for derivatives of brominated indoles:

| Compound Class | Biological Target | Potential Therapeutic Application |

| Bromo-substituted Indoles | Kinases nih.gov | Cancer |

| Bromo-substituted Indoles | Serotonin (5-HT) Receptors nih.gov | Neurological Disorders |

| Bromo-substituted Indoles | Cyclooxygenase (COX) Enzymes iajps.com | Inflammation |

| Nitro-substituted Indoles | c-Myc Promoter G-Quadruplex d-nb.info | Cancer |

Enzyme Inhibition Kinetics and Binding Assays

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, a key mechanism for their therapeutic effects.

One area of interest is the inhibition of enzymes involved in cancer and inflammation. For instance, certain indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. iajps.com Studies on compounds like ethyl 7-bromo-1H-indole-2-carboxylate suggest a potential for COX inhibition. The substitution pattern on the indole ring, including the presence of a bromine atom, is crucial for the binding affinity and selectivity towards enzyme targets.

In the context of metabolic disorders, derivatives of bromo-methyl-substituted indazoles, which are structurally related to indoles, have demonstrated significant α-glucosidase inhibition. nih.gov One study on a series of 7-aryl-, 7-arylvinyl-, and 7-(arylethynyl)-5-bromo-3-methylindazoles reported IC₅₀ values ranging from 0.42 to 51.51 µM against α-glucosidase, with some compounds showing greater potency than the standard drug, acarbose. nih.gov A kinetic study of the most potent compound in one series revealed it to be a competitive inhibitor. nih.gov

Furthermore, 5-Bromo-7-methyl-1H-indole-2,3-dione has been identified as a regiospecific inhibitor of the inosine (B1671953) monophosphate (IMP) deaminase enzyme, with IC₅₀ values of 0.5 µM and 2 µM for the wild-type and mutant forms of the IMPDE4 protein, respectively. biosynth.com

The following table summarizes the enzyme inhibition data for some derivatives related to this compound.

| Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| 5-Bromo-7-methyl-1H-indole-2,3-dione | IMP Deaminase (wild type) | 0.5 | - |

| 5-Bromo-7-methyl-1H-indole-2,3-dione | IMP Deaminase (mutant) | 2 | - |

| 7-Aryl/Arylvinyl/Arylethynyl-5-bromo-3-methylindazoles | α-Glucosidase | 0.42 - 51.51 | Competitive (for one derivative) |

| Ethyl 7-bromo-1H-indole-2-carboxylate | COX enzymes | Under investigation | - |

Modulation of Cellular Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with and modulation of various cellular signaling pathways. These pathways are critical in regulating fundamental cellular processes such as proliferation, apoptosis, and inflammation.

Indole derivatives have been shown to influence key inflammatory pathways. For example, they can modulate the NF-κB (nuclear factor kappa B) signaling pathway, which plays a central role in the inflammatory response. ambeed.comaablocks.comresearchgate.net The activation of NF-κB leads to the transcription of pro-inflammatory genes, and its inhibition is a target for anti-inflammatory therapies. aablocks.com Some indole compounds have been observed to suppress the expression of NF-κB. researchgate.net Additionally, indole derivatives have been linked to the inhibition of nitric oxide synthase (iNOS), an enzyme involved in the production of the inflammatory mediator nitric oxide.

In the context of cancer, the modulation of signaling pathways that control cell growth and survival is a primary mechanism of action for many anticancer agents. Indole derivatives can induce apoptosis (programmed cell death) in cancer cells by affecting these pathways. biosynth.com For instance, 6-bromo-5,7-difluoroindoline-2,3-dione (B6591863) has been reported to modulate cell signaling pathways that ultimately lead to apoptosis. nih.gov The ERK (extracellular signal-regulated kinase) signaling pathway, which is frequently overactive in cancer, is another target for some indole derivatives. mdpi.com

A selenium-containing indole derivative, 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole, has been shown to modulate oxido-nitrosative stress and the inflammatory pathway in a mouse model of depression, highlighting the diverse signaling interactions of this class of compounds. aablocks.com

Investigational Therapeutic Applications

The diverse biological activities of this compound and its derivatives have prompted research into their potential therapeutic applications across several disease areas.

Research in Oncology: Antiproliferative and Anticancer Activities

A significant body of research has focused on the anticancer potential of bromo-substituted indole derivatives. These compounds have demonstrated antiproliferative activity against a range of human cancer cell lines.

For example, a study on ethyl 7-bromo-1H-indole-2-carboxylate showed that it significantly inhibited the proliferation of MDA-MB-231 breast cancer cells and HepG2 liver cancer cells, with IC₅₀ values ranging from 4.98 to 14.65 μM. Another derivative, ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate, induced apoptosis in MDA-MB-231 cells at a concentration of approximately 10 μM.

Bis-indole derivatives containing a bromo-substituted oxindole (B195798) ring have also shown potent antiproliferative effects. vulcanchem.com In one study, a derivative with a methyl group on the oxindole ring was particularly active against the MDA-MB-231 cell line, with an IC₅₀ of 0.34 μM. vulcanchem.com Another series of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles were evaluated for their cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with some derivatives showing activity. nih.gov

The table below presents a selection of antiproliferative data for various bromo-indole derivatives.

| Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Ethyl 7-bromo-1H-indole-2-carboxylate | MDA-MB-231 (Breast) | 4.98 - 14.65 |

| Ethyl 7-bromo-1H-indole-2-carboxylate | HepG2 (Liver) | 4.98 - 14.65 |

| Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate | MDA-MB-231 (Breast) | ~10 |

| Bis-indole derivative (methyl-substituted oxindole) | MDA-MB-231 (Breast) | 0.34 |

| Bis-indole derivative (fluoro-substituted oxindole) | MCF-7 (Breast) | 1.53 |

| Bis-indole derivative (chloro-substituted oxindole) | MCF-7 (Breast) | 8.87 |

| Bis-indole derivative (bromo-substituted oxindole) | MCF-7 (Breast) | 36.19 |

| 5-Bromo-substituted indole phytoalexin derivatives | Jurkat, HCT116, CaCo-2, MCF-7 | <10 - 14.4 |

Studies in Infectious Diseases: Antimicrobial and Anti-Trypanosoma cruzi Activities

Derivatives of this compound are also being explored for their potential in treating infectious diseases.

In the realm of antimicrobial research, various bromo-indole derivatives have shown activity against a spectrum of bacterial and fungal pathogens. nih.govnih.govmdpi.commdpi.com For instance, 6-bromo-7-methyl-1H-indole-2,3-dione has been reported to have minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacteria such as Bacillus subtilis and Escherichia coli. A study on isatin-indole hybrids found that some 5-bromo substituted derivatives displayed potent activity against Gram-positive bacteria, with MIC values 4-5 times more potent than ampicillin (B1664943) against certain strains. mdpi.com

Regarding anti-parasitic activity, research into indole derivatives has shown promise against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.org A study on the optimization of 1H-indole-2-carboxamides for anti-T. cruzi activity found that compounds with a methyl or cyclopropyl (B3062369) group at the 5' position of the indole were ideal for potency. nih.gov While this study did not specifically test a 7-bromo derivative, a compound synthesized from 7-fluoro-5-methyl-1H-indole-2-carboxylic acid was included in their research, indicating that halogenated 5-methyl-indole scaffolds are of interest in this therapeutic area. nih.gov

The following table summarizes the antimicrobial activity of selected bromo-indole derivatives.

| Derivative | Microorganism | MIC (µM or µg/mL) |

| 6-Bromo-7-methyl-1H-indole-2,3-dione | Bacillus subtilis | 4.69 - 22.9 µM |

| 6-Bromo-7-methyl-1H-indole-2,3-dione | Escherichia coli | 4.69 - 22.9 µM |

| 5-Bromo isatin-indole hybrid | Gram-positive bacteria | 4-5 fold more potent than ampicillin |

| Indole-triazole derivative | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL |

Exploration of Anti-Inflammatory Effects

The anti-inflammatory properties of indole derivatives, including those with bromo substitutions, are a growing area of investigation. researchgate.netchemimpex.com The mechanism of action is often linked to the inhibition of key inflammatory mediators and enzymes.

Substituted indoles like indomethacin (B1671933) are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. iajps.com Research into novel indole derivatives often explores their potential as COX inhibitors. iajps.comnih.govnih.gov For example, ethyl 7-bromo-1H-indole-2-carboxylate and its derivatives are considered for their potential anti-inflammatory properties, likely through the modulation of pathways involving COX enzymes. vulcanchem.com

Studies on other bromo-indole derivatives have also suggested anti-inflammatory potential. A series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives were synthesized and evaluated as potential COX-2 inhibitors. iajps.com Furthermore, some indole derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which would reduce the production of the pro-inflammatory molecule nitric oxide. The anti-inflammatory activity of some derivatives has been demonstrated in vivo, with one compound showing a 64.20% reduction in inflammation at a dose of 50 mg/kg in an animal model. researchgate.net

Potential in Neurodegenerative Disease Management

The indole scaffold is present in many endogenous molecules with important functions in the central nervous system, and as such, its derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.comnih.govresearchgate.netmdpi.com

Research in this area often focuses on developing multi-target agents that can address the complex pathology of these diseases. For instance, some indole derivatives have been designed to inhibit the aggregation of beta-amyloid and tau proteins, which are hallmarks of Alzheimer's disease. mdpi.comnih.gov In one study, N-methyl derivatives of isatin (B1672199) hydrazones showed strong inhibitory potency against Aβ₄₀ aggregation, with IC₅₀ values in the low to submicromolar range. mdpi.com

Furthermore, some indole-based compounds have shown neuroprotective effects in cellular models of neurodegeneration. nih.govmdpi.com A 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative demonstrated potent inhibition of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, and also displayed protective effects against NMDA-induced excitotoxicity in a neuronal cell line. mdpi.com While specific research on this compound in neurodegenerative disease models is limited, the broader class of indole derivatives shows significant promise in this therapeutic area.

Interaction with G-Protein Coupled Receptors and Neurotransmitter Systems

The indole nucleus is a foundational structure in numerous biologically active compounds, including those that interact with G-protein coupled receptors (GPCRs) and various neurotransmitter systems. rsc.orgchim.it GPCRs constitute a large family of transmembrane receptors that are the targets for a significant portion of modern pharmaceuticals. nih.gov The indole scaffold is notably present in the essential amino acid tryptophan and the key neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), which exerts its effects through multiple 5-HT receptors, many of which are GPCRs. rsc.org

While the broader class of indole derivatives has been extensively studied for its interaction with these systems, specific research detailing the direct interaction of this compound with GPCRs or neurotransmitter pathways is not extensively documented in current scientific literature. However, the activity of related indole analogs provides insight into the potential for this compound class to modulate these systems. For instance, various substituted indole derivatives have been developed as potent and selective ligands for serotonin receptors, such as the 5-HT7 and 5-HT1F receptors. evitachem.commdpi.com A study on 1,3,5-triazine (B166579) derivatives featuring an indole moiety investigated their affinity for the 5-HT7 receptor, noting that substitutions on the indole ring, such as with halogens, significantly influenced binding affinity. mdpi.com Specifically, a derivative with a fluorine atom at the 5-position of the indole ring showed a high affinity for the 5-HT7 receptor. mdpi.com This suggests that halogenated indoles can be tailored to interact with specific GPCRs within the serotonergic system.

Comparative Biological Activity with Related Indole Analogs and Heterocyclic Hybrids

The biological profile of this compound can be understood by comparing it with its structural analogs and heterocyclic hybrids, which have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.

Enzyme Inhibition: A notable analog, 5-Bromo-7-methyl-1H-indole-2,3-dione , functions as an inhibitor of the inosine monophosphate (IMP) deaminase enzyme. biosynth.com It is identified as a regiospecific inhibitor of the IMPDE4 protein, with IC50 values of 0.5 µM and 2 µM for the wild-type and mutant forms, respectively. biosynth.com This activity has led to its investigation as a potential treatment for viral infections and other diseases. biosynth.com Another class of analogs, indole-based chalcones, has demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.gov Specifically, 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one acts as a non-selective inhibitor of both COX-1 and COX-2, with reported IC50 values of 8.1 µg/mL and 9.5 µg/mL, respectively. researchgate.netnih.gov

Anticancer and Cytotoxic Activity: Heterocyclic hybrids incorporating the bromo-indole scaffold have shown significant potential as anticancer agents. Indole-benzimidazole hybrids, for instance, have been synthesized and evaluated for their cytotoxic effects. The compound 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole displayed notable cytotoxic activity against several human cancer cell lines, with IC50 values of 23.69 µM against ovarian carcinoma (SKOV-3) and 39.08 µM against acute monocytic leukemia (THP-1). ajol.inforesearchgate.netresearcher.life

Furthermore, derivatives of 1-benzyl-5-bromoindolin-2-one linked to a 4-arylthiazole moiety have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The derivative (E)-1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (compound 7d in the study) showed potent anticancer activity against the MCF-7 breast cancer cell line with an IC50 of 2.93 µM and strong VEGFR-2 inhibition with an IC50 of 0.503 µM. nih.gov

The following table provides a comparative summary of the biological activities of these related indole analogs and hybrids.

| Compound Name | Biological Target/Activity | Research Findings (IC₅₀) | Reference(s) |

| 5-Bromo-7-methyl-1H-indole-2,3-dione | IMP Deaminase (IMPDE4) Inhibition | 0.5 µM (wild type), 2 µM (mutant form) | biosynth.com |

| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | Cyclooxygenase (COX) Inhibition | COX-1: 8.1 µg/mL, COX-2: 9.5 µg/mL | researchgate.netnih.gov |

| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | Cytotoxicity (Anticancer) | SKOV-3 (ovarian): 23.69 µM, PC-3 (prostate): 73.05 µM, HeLa (cervical): 64.66 µM, THP-1 (leukemia): 39.08 µM | ajol.inforesearchgate.netresearcher.life |

| (E)-1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | VEGFR-2 Inhibition, Cytotoxicity (Anticancer) | VEGFR-2: 0.503 µM, MCF-7 (breast cancer): 2.93 µM | nih.gov |

Advanced Applications and Future Research Directions

Role in Materials Science and Functional Material Development

The distinct electronic and structural properties of 7-bromo-5-methyl-1H-indole and its derivatives make them valuable building blocks in materials science. The presence of the bromine atom and the indole (B1671886) ring system can influence the electronic and optical characteristics of materials incorporating this moiety. smolecule.com Research into related halogenated indole compounds suggests potential applications in creating novel polymers and coatings with unique thermal and electrical properties. The planar structure of the indole ring is significant for facilitating π-π stacking interactions, a crucial factor in molecular recognition and the assembly of functional materials. The specific substitution pattern on this compound offers unique electronic and steric properties that can be harnessed in the rational design of functional materials with tailored characteristics. vulcanchem.com

Utilization as a Precursor in Complex Natural Product Synthesis (e.g., Indole Alkaloids)

The indole scaffold is a fundamental component of numerous biologically active natural products, particularly indole alkaloids. mdpi.com this compound serves as a key precursor in the synthesis of complex natural products. The bromine atom at the 7-position acts as a convenient handle for introducing further chemical diversity through various cross-coupling reactions. nih.gov

A notable example is the synthesis of dilemmaones A and B, tricyclic indole alkaloids with a unique C6-C7 fused cyclopentanone (B42830) ring. nih.gov The synthesis of dilemmaone A utilizes a common precursor, 6-bromo-5-methyl-7-nitroindan-1-one, highlighting the strategic importance of the bromo-methyl substitution pattern in accessing these complex molecular architectures. nih.gov Furthermore, related bromo-β-carboline compounds, which can be derived from brominated indoles, are valuable precursors for various indole alkaloids with substituents at the 7-position. google.com The ability to selectively functionalize the indole ring through the bromo substituent is a key strategy in the total synthesis of many natural products. researchgate.net

Emerging Synthetic Methodologies for Indole Scaffolds

The synthesis of substituted indoles, including this compound, is a dynamic area of chemical research. Traditional methods like the Fischer, Bartoli, and Leimgruber–Batcho syntheses are continually being refined. rsc.orgrsc.org Recent advancements focus on developing more efficient, sustainable, and versatile synthetic routes.

One-pot and tandem strategies that combine multiple reaction steps are gaining prominence for their improved efficiency and reduced environmental impact. rsc.orgjournalijar.com Palladium-catalyzed cross-coupling reactions are instrumental in introducing a wide array of substituents onto the indole core. smolecule.com Intramolecular cycloaddition strategies are also being explored for the direct assembly of the bicyclic indole ring system from acyclic precursors, offering a modular approach to highly substituted indoles. nih.gov Additionally, biocatalytic approaches using engineered enzymes are emerging as a green alternative for the functionalization of unprotected indoles. nih.gov

| Synthetic Method | Description | Key Advantages | Relevant Research Findings |

| Leimgruber-Batcho Indole Synthesis | A two-step process involving the formation of an enamine from a 2-nitrotoluene (B74249) and a formamide (B127407) acetal, followed by reductive cyclization. | High efficiency, reduced by-products, and environmentally sustainable. journalijar.com | A one-pot modification has been developed, offering improved yields and shorter reaction times. journalijar.com |

| Palladium-Catalyzed Annulation | A one-pot synthesis of indoles by the palladium-catalyzed annulation of ortho-iodoanilines and aldehydes. | Mild, ligandless conditions and a broad substrate scope. organic-chemistry.org | Demonstrates great potential for synthesizing highly substituted indoles. organic-chemistry.org |

| Intramolecular [4 + 2] Cycloaddition | A strategy for constructing indolines and indoles bearing multiple substituents on the six-membered ring from ynamide and enynamide derivatives. | Highly modular and well-suited for creating libraries of substituted indole derivatives. nih.gov | Provides efficient and regiocontrolled access to indoles that are highly substituted on the benzenoid ring. nih.gov |

| Myoglobin-Catalyzed C-H Functionalization | A biocatalytic strategy for the direct C-H functionalization of unprotected indoles using engineered myoglobin (B1173299) variants. | High efficiency, excellent chemoselectivity, and avoids the need for protecting groups. nih.gov | Enables the transformation of a broad range of indoles with high conversion yields. nih.gov |

Development of this compound as a Chemical Probe

The indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry and is increasingly being used to develop chemical probes for studying biological systems. mdpi.comrsc.org Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to investigate its function.

Derivatives of this compound can be designed as fluorescent probes. The inherent fluorescence of the indole ring can be modulated by its substituents, and interactions with specific analytes can lead to measurable changes in the fluorescence signal. rsc.orgnih.gov The bromine atom on the this compound scaffold can be strategically utilized to attach linker groups or other functional moieties to create highly specific probes. The development of such probes is crucial for understanding complex biological processes at the molecular level. uic.edu

Integration with Artificial Intelligence and Machine Learning in Pharmaceutical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and chemical synthesis. springernature.com These technologies are being applied to accelerate the identification of new drug candidates and to optimize synthetic routes.

Biotechnological Applications of this compound Derivatives